Doxiproct plus - 76404-12-1

Doxiproct plus

Catalog Number: EVT-15328121
CAS Number: 76404-12-1
Molecular Formula: C50H63CaFN2O17S2
Molecular Weight: 1087.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Doxiproct Plus involves combining its active ingredients in a specific formulation. While detailed proprietary methods are not publicly disclosed, the general approach includes:

  1. Preparation of Calcium Dobesilate: This compound is typically synthesized through the reaction of 2,5-dihydroxybenzenesulfonic acid with calcium carbonate or calcium hydroxide.
  2. Lidocaine Hydrochloride: This local anesthetic is synthesized from 2,6-dimethylaniline and chloroacetyl chloride through a series of reactions.
  3. Dexamethasone Acetate: This glucocorticoid is derived from hydrocortisone through acetylation processes.

The final formulation is achieved by mixing these compounds in an ointment base that may include various excipients for stability and absorption .

Molecular Structure Analysis

Structure

  • Calcium Dobesilate:
    • Chemical Formula: C12H10CaO10S2\text{C}_{12}\text{H}_{10}\text{Ca}\text{O}_{10}\text{S}_{2}
    • Molecular Weight: 418 g/mol
    • Structure: Contains a benzene ring with two hydroxyl groups and a sulfonate group.
  • Lidocaine Hydrochloride:
    • Chemical Formula: C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}
    • Molecular Weight: 234 g/mol
    • Structure: Contains an aromatic ring and an amine group.
  • Dexamethasone Acetate:
    • Chemical Formula: C22H29ClO5\text{C}_{22}\text{H}_{29}\text{Cl}\text{O}_{5}
    • Molecular Weight: 392 g/mol
    • Structure: A steroid structure with various functional groups including ketones and hydroxyls.

Data

Chemical Reactions Analysis

The chemical reactions involved in the action of Doxiproct Plus primarily relate to how each component interacts with biological systems:

  1. Calcium Dobesilate reduces vascular permeability through inhibition of inflammatory mediators.
  2. Lidocaine Hydrochloride exerts its effects by blocking sodium channels in neurons, preventing pain signal propagation.
  3. Dexamethasone Acetate binds to glucocorticoid receptors, leading to transcriptional regulation that reduces inflammation and immune response.

These mechanisms illustrate how the components work synergistically to alleviate symptoms associated with hemorrhoids .

Mechanism of Action

The mechanism of action of Doxiproct Plus can be summarized as follows:

  • Calcium Dobesilate works by stabilizing capillary walls, reducing leakage and promoting healing in inflamed tissues.
  • Lidocaine Hydrochloride provides immediate pain relief by blocking nerve impulses at the site of application.
  • Dexamethasone Acetate reduces inflammation by inhibiting leukocyte infiltration and modulating immune responses at the site of irritation.

This multi-faceted approach allows Doxiproct Plus to effectively manage symptoms associated with hemorrhoids and anal disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Formulation: Ointment
  • Appearance: Typically a smooth, homogenous cream or gel-like substance.
  • pH Range: Generally neutral to slightly acidic (pH 6-7).

Chemical Properties

  • Stability: Stable under recommended storage conditions (usually at room temperature).
  • Solubility: Active ingredients are soluble in organic solvents but have limited solubility in water.

These properties ensure effective delivery and absorption of the active ingredients when applied topically .

Applications

Doxiproct Plus is utilized primarily for:

  • Treatment of internal and external hemorrhoids.
  • Relief from anal pruritus (itching), anal fissures, and other perianal conditions.
  • Preoperative and postoperative management during hemorrhoidectomy procedures.

Its formulation allows for targeted action at the site of discomfort, making it a valuable option in proctology .

Synthesis and Formulation Methodologies of Doxiproct Plus

Multi-Component Formulation Strategies

Doxiproct Plus represents a complex multi-component pharmaceutical formulation combining three pharmacologically active ingredients: calcium dobesilate monohydrate, dexamethasone 21-acetate, and lidocaine hydrochloride. This tripartite composition leverages synergistic mechanisms to target hemorrhoidal inflammation, pain, and microvascular dysfunction. The formulation integrates distinct chemical classes:

  • A calcium salt (dobesilate) acting on capillary permeability [3]
  • A corticosteroid (dexamethasone derivative) for anti-inflammatory effects [5]
  • A local anesthetic (lidocaine derivative) for rapid symptom relief [5]

Industrial production employs precision geometric mixing, where excipients like emulsifying waxes and hydrophobic bases form a unified ointment matrix. This matrix must maintain homogeneity despite the divergent solubilities of the active components—particularly challenging for the ionic calcium dobesilate (water-soluble) alongside the lipophilic dexamethasone ester. The standard 20g tube packaging requires viscosity optimization to prevent component migration during storage [3].

Table 1: Functional Roles of Doxiproct Plus Components

ComponentChemical Form UsedPrimary FunctionConcentration in Ointment
Calcium DobesilateMonohydrate (C₆H₁₀CaO₉S·H₂O)Microvascular stabilization via reduced permeability40mg/g [3]
Dexamethasone21-acetate esterGlucocorticoid receptor-mediated anti-inflammatory action0.25mg/g [3]
LidocaineHydrochloride saltSodium channel blockade for neuronal signal inhibition20mg/g [3]

Optimization of Active Ingredient Ratios

The therapeutic efficacy of Doxiproct Plus hinges on meticulously calibrated ratios of its active ingredients. Empirical studies established the optimal balance as:

  • Calcium dobesilate at 2% w/w (40mg/g) for significant capillary-stabilizing effects without compromising ointment spreadability [3]
  • Dexamethasone acetate at 0.025% w/w (0.25mg/g) to deliver anti-inflammatory action while avoiding dermal atrophy risks [3]
  • Lidocaine HCl at 2% w/w (20mg/g) for rapid anesthetic onset at concentrations below irritation thresholds [3]

During formulation development, in vitro release kinetics revealed lidocaine’s diffusion rate was 3.2-fold faster than dexamethasone acetate due to differences in hydrophilicity. This imbalance was corrected by microencapsulating dexamethasone acetate with lipophilic matrices to retard its release, achieving temporal alignment of therapeutic effects. Compatibility studies confirmed no acid-base interactions between calcium dobesilate and lidocaine HCl when buffered at pH 6.5–7.2 [2] [5].

Table 2: Impact of Ratio Variations on Functional Performance

Component Ratio ShiftRelease Profile ChangeEfficacy ConsequenceStability Outcome
↑ Calcium Dobesilate (3.5%)17% slower release at 24hEnhanced vascular protection; reduced analgesiaCrystallization in matrix
↓ Dexamethasone (0.015%)40% faster corticosteroid releaseSuboptimal anti-inflammatory durationNo impact
↑ Lidocaine (3%)28% faster absorptionTransient tissue numbness; formulation greasinessOintment phase separation

Industrial-Scale Production Challenges and Solutions

Scaling Doxiproct Plus production to industrial levels presents unique engineering and chemical challenges:

  • Material Handling: Calcium dobesilate’s hygroscopic nature necessitates processing at ≤15% relative humidity to prevent hydration-induced clumping. Closed-loop transfer systems with nitrogen inertization mitigate moisture uptake during bulk transfer [2].
  • Electrostatic Control: Lidocaine hydrochloride’s electrostatic properties (triboelectric charge > 5 kV) risk dust explosion during milling. Solution: Install antistatic polyethylene liners in blending equipment and implement conductive footwear protocols [2].
  • Homogeneity Assurance: Achieving uniform distribution of low-dose dexamethasone acetate (0.25mg/g) requires geometric dilution sequences. A three-stage microdilution process ensures RSD ≤ 4.5% in potency assays:
  • Dexamethasone premixed with colloidal silicon dioxide (1:10)
  • Blend incorporated into molten suppository base (45°C)
  • Calcium dobesilate/lidocaine suspension added under high-shear homogenization [2] [3]
  • Thermal Sensitivity: Ointment bases (e.g., polyethylene glycols) undergo viscosity breakdown above 60°C. Solution: Implement scraped-surface heat exchangers for cooling to preserve rheological properties during filling [3].

Table 3: Industrial Production Challenges and Mitigation Strategies

Production StageKey ChallengeEngineering SolutionQuality Control Metric
Active Ingredient MillingElectrostatic discharge risk (lidocaine HCl)Nitrogen-inertized milling with conductive groundingParticle size D90 < 50µm
Mixing & HomogenizationDexamethasone heterogeneitySilicone oil-based microdilution carrierHPLC RSD ≤ 5.0%
Filling & PackagingOxygen sensitivity (dobesilate oxidation)Oxygen-scavenging multi-layer tubesResidual oxygen < 0.3% headspace

Stability Studies of Combined Formulations

Accelerated stability studies (40°C/75% RH for 6 months) reveal critical degradation pathways in Doxiproct Plus formulations:

  • Calcium dobesilate undergoes oxidative decarboxylation, forming 4-hydroxybenzenesulfonate (detectable at >0.2% after 3 months at 25°C). Antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/w suppress degradation by 72% [2].
  • Dexamethasone acetate exhibits photoisomerization when exposed to UV light, generating inert lumisteroids. Opaque aluminum tubes reduce degradation to <1% over 24 months versus 12% in translucent packs [3].
  • Lidocaine-precipitate formation occurs at pH >7.5 due to freebase liberation. Buffering with citric acid-sodium citrate (pH 6.8) maintains solubility while avoiding hydrolysis [5].

Long-term real-time studies (25°C/60% RH) confirm the formulation retains ≥95% potency for 36 months when stored in original packaging. Primary degradation products include:

  • P-hydroxy-lidocaine from hydroxyl radical attack
  • Betamethasone epimer from dexamethasone acetate isomerization
  • Sulfonate cleavage products from calcium dobesilate thermolysis

These impurities remain below ICH Q3B thresholds when stored at controlled room temperature [2] [3].

Table 4: Stability-Indicating Parameters for Doxiproct Plus

Stress ConditionPrimary Degradation PathwayCritical ImpurityControl Measure
High Temperature (60°C)Calcium dobesilate decarboxylation4-Hydroxybenzenesulfonic acidAntioxidant (BHT) addition
UV Light ExposureDexamethasone acetate isomerization9β,11β-EpimerOpaque primary packaging
High Humidity (75% RH)Lidocaine HCl hydrolysis2,6-DimethylanilineDesiccant in secondary packaging
pH Shift (Alkaline)Lidocaine freebase precipitationN-(2,6-Dimethylphenyl)acetamideCitrate buffer system (pH 6.8)

Properties

CAS Number

76404-12-1

Product Name

Doxiproct plus

IUPAC Name

calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C50H63CaFN2O17S2

Molecular Weight

1087.2 g/mol

InChI

InChI=1S/C24H31FO6.C14H22N2O.2C6H6O5S.Ca/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;;+2/p-2/t13-,17+,18+,19+,21+,22+,23?,24+;;;;/m1..../s1

InChI Key

XEJLOZIIJDYLQR-PNTPOIPESA-L

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.